(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid
Overview
Description
MIK665, also known as S 64315, is an inhibitor of induced myeloid leukemia cell differentiation protein (Mcl-1; Bcl2-L-3), with potential pro-apoptotic and antineoplastic activities. Upon administration, MIK665 binds to and inhibits the activity of Mcl-1, which promotes apoptosis of cells overexpressing Mcl-1. Mcl-1, an anti-apoptotic protein belonging to the Bcl-2 family of proteins, is upregulated in cancer cells and promotes tumor cell survival
Scientific Research Applications
Hematological Malignancies
MIK665 has been used in a first-in-human trial for patients with hematological malignancies . The study focused on patients with relapsed/refractory non-Hodgkin lymphoma, relapsed/refractory acute myeloid leukemia, or relapsed/refractory multiple myeloma . The purpose of the study was to identify doses and schedules of VOB560 and MIK665 that can be safely given and to learn if the combination can have possible benefits for patients .
Non-Hodgkin Lymphoma (NHL)
MIK665 has been used in the treatment of Non-Hodgkin lymphoma (NHL) . It is designed to block the functions of the BCL2 and MCL1 proteins, so that the tumor cells that rely on these proteins undergo cell death .
Acute Myeloid Leukemia (AML)
MIK665 is currently in phase 1 for Acute Myeloid Leukemia (AML) . It causes dose-dependent activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner, as measured by increased caspase activity and cleaved PARP .
Multiple Myeloma (MM)
MIK665 is also being used in the treatment of Multiple Myeloma (MM) . It shows strong cell killing activity in a diverse panel of human hematological tumor cell lines, including AML, lymphoma, and MM .
Myelodysplastic Syndrome (MDS)
MIK665 is currently in phase 1 for Myelodysplastic Syndrome (MDS) . It is designed to block the functions of the BCL2 and MCL1 proteins, so that the tumor cells that rely on these proteins undergo cell death .
Lymphoma
MIK665 is currently in phase 1 for Lymphoma . It shows strong cell killing activity in a diverse panel of human hematological tumor cell lines, including AML, lymphoma, and MM .
Mechanism of Action
MIK665, also known as (2R)-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid or ®-MIK665, is a potent and selective inhibitor of Mcl-1 .
Target of Action
MIK665 primarily targets the Mcl-1 protein . Mcl-1 is an anti-apoptotic protein belonging to the Bcl-2 family of proteins, which is often overexpressed in cancer cells, supporting their aberrant survival .
Mode of Action
MIK665 binds to human Mcl-1 with a sub-nanomolar affinity and selectively over other anti-apoptotic Bcl-2 family members . It causes dose-dependent activation of the intrinsic apoptosis pathway in a Bax/Bak-dependent manner, as measured by increased caspase activity and cleaved PARP .
Biochemical Pathways
The primary biochemical pathway affected by MIK665 is the apoptosis pathway . By inhibiting Mcl-1, MIK665 promotes apoptosis of cells overexpressing Mcl-1 . This results in strong cell killing activity in a diverse panel of human hematological tumor cell lines .
Pharmacokinetics
The pharmacokinetic properties of MIK665 are currently being studied in phase 1 clinical trials . The compound is administered intravenously .
Result of Action
MIK665 shows strong cell killing activity in a diverse panel of human hematological tumor cell lines, including Acute Myeloid Leukemia (AML), lymphoma, and Multiple Myeloma (MM) . In vivo, MIK665 demonstrated potent and dose-dependent apoptotic and antitumor response after intravenous administration in several human hematological tumor models .
Action Environment
The action of MIK665 can be influenced by the tumor microenvironment, including factors such as the presence of other anti-apoptotic Bcl-2 family members. The combination of MIK665 with BCL2 inhibitors showed strong and durable antitumor responses in several hematological tumor models both in vitro and in vivo .
properties
IUPAC Name |
(2R)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H44ClFN6O6S/c1-29-34(16-17-38(42(29)48)59-25-24-55-22-20-54(2)21-23-55)40-41-45(51-28-52-46(41)62-43(40)30-12-14-32(49)15-13-30)61-39(47(56)57)26-31-8-4-6-10-36(31)60-27-33-18-19-50-44(53-33)35-9-5-7-11-37(35)58-3/h4-19,28,39H,20-27H2,1-3H3,(H,56,57)/t39-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYIMGFMRFVOMB-LDLOPFEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)OC(CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1Cl)OCCN2CCN(CC2)C)C3=C(SC4=NC=NC(=C34)O[C@H](CC5=CC=CC=C5OCC6=NC(=NC=C6)C7=CC=CC=C7OC)C(=O)O)C8=CC=C(C=C8)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H44ClFN6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
875.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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